(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound with a unique structure that combines a thiazole ring with a benzimidazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-aminothiazole under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
- N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
2-[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is unique due to its combination of a thiazole ring with a benzimidazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H11BrN2O3S |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H11BrN2O3S/c1-23-13-7-9(6-10(18)15(13)21)8-14-16(22)20-12-5-3-2-4-11(12)19-17(20)24-14/h2-8,21H,1H3/b14-8+ |
InChI Key |
PAEKELPDGJTZKW-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)O |
Origin of Product |
United States |
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